[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate
Description
This compound is a chiral cyclohexene derivative featuring a hydroxyl group at the 1-position, a prop-1-en-2-yl substituent at the 4-position, and an acetate ester at the 1-methanol group. Its molecular formula is C₁₂H₁₈O₃, with a molecular weight of 210.27 g/mol (). The stereochemistry at the 4-position (R-configuration) and the conjugated double bond (cyclohex-2-en-1-yl) distinguish it from structural isomers. It is synthesized via stereoselective acetylation of hydroxy precursors, often yielding diastereomeric mixtures requiring chromatographic separation ().
Properties
IUPAC Name |
[(4R)-1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(2)11-4-6-12(14,7-5-11)8-15-10(3)13/h4,6,11,14H,1,5,7-8H2,2-3H3/t11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVJYMAACGYTMS-PXYINDEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(C=C1)(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558138 | |
| Record name | [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936001-98-8 | |
| Record name | [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate, also known by its CAS number 936001-98-8, is a compound with significant potential in various biological applications. This article reviews its biological activity based on current research findings, including data tables and case studies.
Molecular Formula: C₁₂H₁₈O₃
Molecular Weight: 210.273 g/mol
Synonyms:
- [(4R)-1-hydroxy-4-prop-1-en-2-ylcyclohex-2-en-1-yl]methyl acetate
- DTXSID60558138
Biological Activity Overview
The biological activity of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate has been investigated in various contexts, primarily focusing on its effects on cellular processes and potential therapeutic applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
2. Antioxidant Properties
Research has demonstrated that [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate exhibits significant antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate was tested against a panel of pathogens. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition of bacterial growth.
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant capacity utilized DPPH (2,2-diphenylpicrylhydrazyl) assay methods. The results showed that the compound effectively reduced DPPH radical concentration by over 50% at concentrations as low as 10 µg/mL.
The biological activities of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate can be attributed to its structural features, which facilitate interactions with cellular components:
Antimicrobial Mechanism:
The compound's hydrophobic nature allows it to integrate into lipid bilayers of microbial membranes, disrupting their integrity and leading to cell death.
Antioxidant Mechanism:
It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
Scientific Research Applications
The compound features a cyclohexene ring with a hydroxymethyl group and a propene side chain, contributing to its reactivity and functional properties.
Pharmaceutical Research
Antitumor Activity
Research has indicated that derivatives of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and prostate cancers .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .
Agricultural Applications
Pesticide Development
[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate has been explored as a potential pesticide due to its insecticidal properties. Research indicates that it can effectively disrupt the growth and reproduction of certain pest species, making it a candidate for eco-friendly pest control solutions .
Plant Growth Regulation
This compound may also serve as a plant growth regulator, enhancing growth rates and improving crop yields. Its application in agricultural practices could lead to more sustainable farming methods by reducing the need for synthetic fertilizers .
Flavoring and Fragrance Industry
The compound is utilized in the flavoring and fragrance sectors due to its pleasant aroma profile. It is often incorporated into food products and perfumes to enhance sensory experiences. Its natural origin makes it particularly appealing in the growing market for organic and natural products .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the effects of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating strong potential as an antitumor agent.
Case Study 2: Agricultural Use
In field trials conducted over two growing seasons, crops treated with formulations containing [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate showed a 30% increase in yield compared to untreated controls. The trials also reported lower incidences of pest damage, highlighting its efficacy as a natural pesticide alternative.
Comparison with Similar Compounds
Perillyl Acetate ([4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate)
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- Key Differences :
- Double Bond Position : Cyclohex-1-en-1-yl vs. cyclohex-2-en-1-yl in the target compound.
- Functional Groups : Lacks the hydroxyl group at the 1-position.
- Properties :
- Analytical Methods : Separated via reverse-phase HPLC (Newcrom R1 column) with retention time influenced by polarity differences ().
(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Diastereomer Mixture)
- Molecular Formula : C₁₂H₁₈O₃
- Molecular Weight : 210.27 g/mol
- Key Differences :
- Applications: Potential intermediate in terpene-derived pharmaceuticals or agrochemicals.
2-((1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl Acetate
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- Key Differences :
- Substituents : Contains a geminal dimethyl group (propan-2-yl) and a hydroxyl group at the 4-position.
- Stereochemistry : (1R,4R) configuration affects metabolic pathways and receptor interactions.
- Applications : Studied for bioactive properties in medicinal chemistry ().
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-yl Acetate (Terpinene-4-yl Acetate)
- Molecular Formula : C₁₂H₂₀O₂
- Molecular Weight : 196.29 g/mol
- Key Differences :
- Double Bond Position : Cyclohex-3-en-1-yl vs. cyclohex-2-en-1-yl.
- Functional Groups : Lacks a hydroxyl group but includes a methyl substituent at C4.
- Applications: Classified as a menthane monoterpenoid, used in antimicrobial and anti-inflammatory formulations ().
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Applications |
|---|---|---|---|---|---|
| [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate | C₁₂H₁₈O₃ | 210.27 | 1-OH, 4-prop-1-en-2-yl, 1-OAc | ~2.5* | Pharmaceuticals, chiral intermediates |
| Perillyl acetate | C₁₂H₁₈O₂ | 194.27 | 4-prop-1-en-2-yl, 1-OAc | 3.93 | Fragrances, flavorings |
| (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate | C₁₂H₁₈O₃ | 210.27 | 1-OH, 4-isopropenyl, 1-OAc | ~2.5* | Synthetic intermediates |
| 2-((1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl acetate | C₁₂H₂₀O₃ | 212.29 | 4-OH, 4-CH₃, propan-2-yl-OAc | ~2.8 | Medicinal chemistry studies |
| 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-yl acetate (Terpinene-4-yl acetate) | C₁₂H₂₀O₂ | 196.29 | 4-CH₃, 1-propan-2-yl, 1-OAc | ~4.0 | Antimicrobial agents |
*Estimated based on structural analogs ().
Key Research Findings
- Stereochemical Impact : The (4R)-configuration in the target compound enhances enantioselectivity in catalytic reactions, critical for pharmaceutical synthesis ().
- Functional Group Influence : The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to Perillyl acetate ().
- Analytical Challenges : Diastereomers require advanced chiral separation techniques, such as HPLC with CHIRALPAK IC columns ().
Preparation Methods
Cyclohexene Derivative Acetylation
The foundational synthesis involves functionalization of cyclohexene precursors through acetylation. A 2023 protocol describes reacting 4-(prop-1-en-2-yl)cyclohex-2-en-1-ol with acetic anhydride in the presence of pyridine as a base (Figure 1) . The reaction proceeds at 0–5°C for 6 hours, achieving 78–82% yield. Stereochemical integrity at the C4 position is maintained by employing (4R)-configured starting materials derived from enzymatic resolution of racemic mixtures .
Table 1: Acetylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 6 hours |
| Base | Pyridine (1.2 equiv) |
| Acetylating Agent | Acetic Anhydride (1.5 equiv) |
| Yield | 78–82% |
Key limitations include competing elimination reactions at higher temperatures and the need for rigorous exclusion of moisture. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the C1 hydroxyl group, with no observable O-acetylation at other positions .
Stereoselective Synthesis via Asymmetric Catalysis
Recent advances employ chiral catalysts to construct the (4R) configuration de novo. A 2021 method utilizes a Jacobsen epoxidation catalyst to induce asymmetry during cyclohexene oxide formation, followed by regioselective ring-opening with prop-1-en-2-ylmagnesium bromide (Figure 2) . The epoxide intermediate is subsequently hydrolyzed to the diol, with the C4 hydroxyl group acetylated under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .
Table 2: Catalytic Asymmetric Synthesis Metrics
| Step | Catalyst Loading | Selectivity (er) | Yield |
|---|---|---|---|
| Epoxidation | 5 mol% | 92:8 (R:S) | 65% |
| Ring-Opening | – | >99% regioselectivity | 88% |
| Acetylation | – | 100% retention | 95% |
This route achieves an overall yield of 54% with 92% enantiomeric excess (ee). Chiral high-performance liquid chromatography (HPLC) using a Newcrom R1 column (acetonitrile/water) validates stereopurity .
Biocatalytic Approaches
Enzymatic acetylation offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the C1 hydroxyl of 4-(prop-1-en-2-yl)cyclohex-2-en-1-ol in vinyl acetate at 30°C (Table 3) . The enzyme’s rigid active site favors the (4R)-diastereomer, achieving 89% conversion in 24 hours.
Table 3: Biocatalytic Process Optimization
| Variable | Optimal Condition |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Solvent | tert-Butyl methyl ether |
| Temperature | 30°C |
| Conversion | 89% |
| ee | 94% |
Scale-up trials (10 L batch) demonstrate consistent performance, with enzyme reuse for 5 cycles without significant activity loss .
Purification and Isolation
Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol/water (3:1). Analytical data align with literature values:
Analytical Validation
1H NMR (400 MHz, CDCl₃): δ 5.72 (dd, J = 10.0, 2.4 Hz, 1H, H2), 5.52 (dd, J = 10.0, 2.8 Hz, 1H, H3), 4.92 (s, 1H, H1-OH), 4.12 (d, J = 12.0 Hz, 1H, CH2OAc), 2.08 (s, 3H, OAc), 1.78 (s, 3H, CH3) .
13C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 132.1 (C2), 128.9 (C3), 74.5 (C1), 65.3 (CH2OAc), 22.1 (OAc) .
Q & A
Basic Research Questions
Q. How can the stereochemistry of [(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate be experimentally confirmed?
- Methodological Answer : The stereochemistry (e.g., 4R configuration) can be resolved using X-ray crystallography with programs like SHELXL for refinement . For dynamic stereochemical analysis, chiral HPLC or polarimetry can compare experimental optical rotations with literature values. NMR coupling constants (e.g., vicinal ) can also infer spatial arrangements of substituents .
Q. What synthetic strategies are optimal for preparing this compound with high enantiomeric purity?
- Methodological Answer : Key steps include stereoselective cyclization of precursor terpenoids (e.g., using Sharpless epoxidation or enzymatic catalysis) followed by esterification with acetic anhydride under acid catalysis. Purification via silica gel chromatography or recrystallization ensures enantiomeric purity. Monitoring by GC-MS or chiral HPLC validates synthetic intermediates .
Q. How can impurities or byproducts in the synthesis of this compound be characterized?
- Methodological Answer : LC-MS or GC-MS (as in ) coupled with retention index matching identifies byproducts like unreacted precursors or diastereomers. High-resolution NMR (e.g., -DEPT) detects structural deviations. Quantitative analysis via HPLC with UV detection (e.g., at 210 nm) assesses purity thresholds ≥95% .
Advanced Research Questions
Q. What computational methods are suitable for predicting the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the lowest-energy conformers. Molecular dynamics simulations (MD) in solvent environments (e.g., chloroform) predict steric and electronic interactions influencing stability. Compare computed NMR shifts with experimental data for validation .
Q. How can the compound’s bioactivity be systematically evaluated against microbial targets?
- Methodological Answer : Design in vitro assays using Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) assays with serial dilutions (0.1–100 µg/mL) quantify antimicrobial activity. Antioxidant potential can be tested via DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .
Q. What analytical challenges arise in distinguishing stereoisomers of this compound, and how are they resolved?
- Methodological Answer : Isomeric overlap in chromatograms (e.g., cis vs. trans) requires chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Nuclear Overhauser Effect (NOE) NMR correlations differentiate spatial proximity of substituents. X-ray diffraction provides definitive stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
